1-(4-fluorophenyl)-6,7-dimethoxy-N-{(2S)-1-oxo-1-[(pyridin-2-ylmethyl)amino]propan-2-yl}-3,4-dihydroisoquinoline-2(1H)-carboxamide
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Overview
Description
1-(4-fluorophenyl)-6,7-dimethoxy-N-{(2S)-1-oxo-1-[(pyridin-2-ylmethyl)amino]propan-2-yl}-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, dimethoxy groups, and an isoquinolinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-6,7-dimethoxy-N-{(2S)-1-oxo-1-[(pyridin-2-ylmethyl)amino]propan-2-yl}-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves multiple steps, including the formation of the isoquinoline core, introduction of the fluorophenyl group, and subsequent functionalization with the dimethoxy and pyridinylmethylamino groups. Common synthetic routes may include:
Formation of Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.
Functionalization with Dimethoxy Groups: Methoxylation reactions using methanol and an acid catalyst can introduce the dimethoxy groups.
Attachment of Pyridinylmethylamino Group: This can be achieved through a reductive amination reaction where pyridine-2-carboxaldehyde reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-6,7-dimethoxy-N-{(2S)-1-oxo-1-[(pyridin-2-ylmethyl)amino]propan-2-yl}-3,4-dihydroisoquinoline-2(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: Acidic or basic hydrolysis can break down the amide bond, leading to the formation of carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols
Hydrolysis: Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Amino or thiol-substituted derivatives
Hydrolysis: Carboxylic acids, Amines
Scientific Research Applications
1-(4-fluorophenyl)-6,7-dimethoxy-N-{(2S)-1-oxo-1-[(pyridin-2-ylmethyl)amino]propan-2-yl}-3,4-dihydroisoquinoline-2(1H)-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.
Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a scaffold for further functionalization.
Biological Studies: It can be used in biological assays to study its effects on cellular processes, enzyme activities, and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-6,7-dimethoxy-N-{(2S)-1-oxo-1-[(pyridin-2-ylmethyl)amino]propan-2-yl}-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-fluorophenyl)-6,7-dimethoxy-N-{(2S)-1-oxo-1-[(pyridin-2-ylmethyl)amino]propan-2-yl}-3,4-dihydroisoquinoline-2(1H)-carboxamide can be compared with other similar compounds, such as:
- 1-(4-chlorophenyl)-6,7-dimethoxy-N-{1-methyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- 1-(4-bromophenyl)-6,7-dimethoxy-N-{1-methyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- 1-(4-methylphenyl)-6,7-dimethoxy-N-{1-methyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-3,4-dihydro-2(1H)-isoquinolinecarboxamide
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C27H29FN4O4 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-6,7-dimethoxy-N-[(2S)-1-oxo-1-(pyridin-2-ylmethylamino)propan-2-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C27H29FN4O4/c1-17(26(33)30-16-21-6-4-5-12-29-21)31-27(34)32-13-11-19-14-23(35-2)24(36-3)15-22(19)25(32)18-7-9-20(28)10-8-18/h4-10,12,14-15,17,25H,11,13,16H2,1-3H3,(H,30,33)(H,31,34)/t17-,25?/m0/s1 |
InChI Key |
XMBDNUCEYVIHJR-LFUZPPSTSA-N |
SMILES |
CC(C(=O)NCC1=CC=CC=N1)NC(=O)N2CCC3=CC(=C(C=C3C2C4=CC=C(C=C4)F)OC)OC |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)N2CCC3=CC(=C(C=C3C2C4=CC=C(C=C4)F)OC)OC |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=N1)NC(=O)N2CCC3=CC(=C(C=C3C2C4=CC=C(C=C4)F)OC)OC |
Origin of Product |
United States |
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